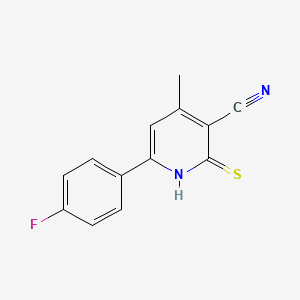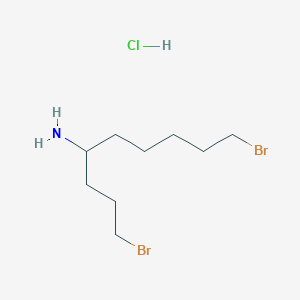
3-(Tributylstannyl)but-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Tributylstannyl)but-2-enamide is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and a but-2-enamide moiety. Organotin compounds, including this compound, are known for their applications in organic synthesis, particularly in the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tributylstannyl)but-2-enamide typically involves the reaction of but-2-enamide with tributyltin hydride in the presence of a catalyst. One common method is the electrophilic activation of amides, which can be achieved using reagents such as triflic anhydride and lithium hexamethyldisilazide (LiHMDS) . This reaction is characterized by its simplicity and broad substrate scope.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(Tributylstannyl)but-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different organotin derivatives.
Substitution: The tributyltin group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tributyltin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups.
科学的研究の応用
3-(Tributylstannyl)but-2-enamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(Tributylstannyl)but-2-enamide involves its ability to participate in various chemical reactions due to the presence of the tributyltin group. The compound can undergo electron transfer processes, nucleophilic substitutions, and oxidative additions, which are facilitated by the tin atom’s ability to stabilize different oxidation states .
類似化合物との比較
Similar Compounds
Tributyltin hydride: Another organotin compound with similar reactivity but different applications.
Tributyltin chloride: Used in similar synthetic applications but has different reactivity due to the presence of a chloride group.
Tributyltin oxide: Known for its use as a biocide and antifouling agent.
Uniqueness
3-(Tributylstannyl)but-2-enamide is unique due to its specific structure, which combines the tributyltin group with a but-2-enamide moiety. This combination allows for unique reactivity and applications in organic synthesis, making it a valuable compound in both research and industrial settings.
特性
CAS番号 |
135440-24-3 |
|---|---|
分子式 |
C16H33NOSn |
分子量 |
374.1 g/mol |
IUPAC名 |
3-tributylstannylbut-2-enamide |
InChI |
InChI=1S/C4H6NO.3C4H9.Sn/c1-2-3-4(5)6;3*1-3-4-2;/h3H,1H3,(H2,5,6);3*1,3-4H2,2H3; |
InChIキー |
HQYOSHWDLJOELD-UHFFFAOYSA-N |
正規SMILES |
CCCC[Sn](CCCC)(CCCC)C(=CC(=O)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 4'-amino-6-methyl[1,1'-biphenyl]-2-carboxylate](/img/structure/B14279124.png)

![Ethanone, 1-(4-bromophenyl)-2-[methyl(phenylmethyl)amino]-](/img/structure/B14279127.png)
![5-[(Propane-2-sulfonyl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B14279130.png)



![3-{Dimethoxy[(propan-2-yl)oxy]silyl}cyclohexan-1-one](/img/structure/B14279141.png)
![2-{[(3-Ethenyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid](/img/structure/B14279147.png)
![6,11-Dimethyl-1H-indolo[3,2-c]quinoline-1,4(11H)-dione](/img/structure/B14279154.png)



